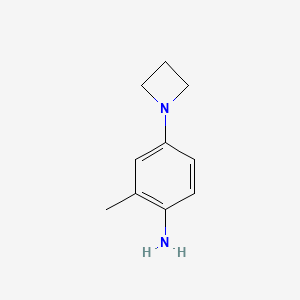

4-(Azetidin-1-yl)-2-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-7-9(3-4-10(8)11)12-5-2-6-12/h3-4,7H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSQPXDQOSPHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666336 | |

| Record name | 4-(Azetidin-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344405-56-7 | |

| Record name | 4-(Azetidin-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(Azetidin-1-yl)-2-methylaniline" chemical properties

Part 1: Executive Summary

4-(Azetidin-1-yl)-2-methylaniline (CAS: 344405-56-7) is a specialized heterocyclic building block increasingly utilized in modern drug discovery to modulate physicochemical properties and metabolic stability. Unlike its acyclic analog N,N-dimethylaniline or the larger cyclic congener N-arylpyrrolidine, the azetidine moiety introduces unique conformational constraints and electronic properties due to significant ring strain (~26 kcal/mol).

This guide serves as a definitive technical resource for integrating this scaffold into Structure-Activity Relationship (SAR) campaigns. It addresses the synthesis, reactivity, and strategic application of the compound, specifically highlighting its utility in lowering lipophilicity (LogD) while maintaining steric coverage comparable to larger cycloalkylamines.

Part 2: Chemical Identity & Physicochemical Profile

The compound features a polarized "push-push" electronic system where the azetidine ring acts as a strong electron donor para to the primary aniline amine. This electronic richness makes the primary amine highly nucleophilic but also renders the system susceptible to oxidation.

Table 1: Key Technical Specifications

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Number | 344405-56-7 | |

| Molecular Formula | C₁₀H₁₄N₂ | |

| Molecular Weight | 162.23 g/mol | |

| SMILES | Cc1cc(ccc1N)N2CCC2 | |

| Appearance | Off-white to pale brown solid | Oxidation sensitive |

| Predicted pKa | ~5.8 (Aniline NH₂), < 1.0 (Azetidine N) | Azetidine N lone pair is delocalized |

| cLogP | 1.68 ± 0.4 | Moderate lipophilicity |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 2 | |

| Rotatable Bonds | 1 (C-N bond between rings) | Restricted rotation |

Part 3: Synthesis & Manufacturing Protocol

While palladium-catalyzed Buchwald-Hartwig amination is possible, the industrial standard for this specific substitution pattern relies on Nucleophilic Aromatic Substitution (SₙAr) followed by reduction. This route avoids expensive transition metals and leverages the activation of the fluorine atom by the para-nitro group.

Validated Synthetic Route (SₙAr + Reduction)

Step 1: SₙAr Coupling

-

Precursor: 4-Fluoro-2-methyl-1-nitrobenzene (CAS: 446-11-7).

-

Reagent: Azetidine (free base or HCl salt with excess base).

-

Conditions: K₂CO₃, DMF or DMSO, 60–80°C.

-

Mechanism: The nitro group activates the para-fluorine. The steric bulk of the ortho-methyl group does not significantly hinder attack at the para position.

Step 2: Nitro Reduction

-

Reagent: H₂ (balloon or moderate pressure), 10% Pd/C.

-

Solvent: Methanol or Ethanol.

-

Critical Note: Avoid acidic conditions during workup to prevent azetidine ring opening.

Visualized Reaction Workflow

Figure 1: Two-step industrial synthesis route via nucleophilic aromatic substitution and catalytic hydrogenation.

Part 4: Structural Analysis & Reactivity

The Azetidine Ring Strain

The azetidine ring possesses significant angle strain (~90° bond angles vs. 109.5° ideal). In the context of an aniline:

-

Hybridization: The nitrogen atom adopts an sp²-like geometry to conjugate with the aromatic ring. This planarization increases ring strain compared to alkyl azetidines.

-

Stability: The ring is stable to basic and neutral conditions but vulnerable to acid-catalyzed ring opening (hydrolysis) and oxidative metabolism .

Metabolic Liability (The "Soft Spot")

In drug discovery, N-aryl azetidines are often scrutinized for metabolic stability. The carbon atoms alpha to the nitrogen are sites for cytochrome P450-mediated oxidation.

-

Pathway:

-Hydroxylation -

Mitigation: If high clearance is observed, consider blocking metabolic sites by adding fluorine to the azetidine ring (e.g., 3,3-difluoroazetidine).

Nucleophilicity of the Aniline

The electron-donating effect of the para-azetidinyl group (+M effect) significantly boosts the nucleophilicity of the primary amine.

-

Implication: Acylation or alkylation reactions at the NH₂ will proceed rapidly, often requiring lower temperatures than standard anilines to prevent over-reaction.

Part 5: Applications in Drug Discovery

This molecule is primarily used as a scaffold intermediate for kinase inhibitors and GPCR ligands.

Why Choose Azetidine over Dimethylamine?

-

Conformational Restriction: The cyclic structure reduces the entropic penalty upon binding to a protein pocket.

-

Solubility & LogD: Azetidines often lower LogD (distribution coefficient) compared to their diethyl or piperidine analogs, improving aqueous solubility and reducing non-specific binding.

-

Vector Alignment: The bond vectors of the azetidine ring are distinct from pyrrolidine, offering a subtle way to fine-tune the orientation of substituents in the binding pocket.

Decision Logic for SAR Implementation

Figure 2: Strategic decision tree for substituting acyclic amines with azetidine in Lead Optimization.

Part 6: Handling & Safety Protocol

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

-

Sensitization: Potential skin sensitizer due to the aniline moiety.

Storage & Stability:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

The compound is air-sensitive over long periods; oxidation leads to darkening (formation of quinoid species).

Disposal:

-

Incineration with a scrubber for nitrogen oxides (NOx).

References

-

CymitQuimica . (n.d.). This compound Product Sheet. Retrieved from

-

Alchimica . (n.d.). Chemical Catalog: this compound. Retrieved from

-

Sigma-Aldrich . (n.d.). 1-Fluoro-4-methyl-2-nitrobenzene (Precursor) Safety Data Sheet. Retrieved from

-

National Institutes of Health (NIH) . (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from

-

ResearchGate . (2020). Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene. Retrieved from

A Technical Guide to the Spectroscopic Characterization of 4-(Azetidin-1-yl)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 4-(Azetidin-1-yl)-2-methylaniline. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide, grounded in fundamental principles of spectroscopy and data from structurally analogous compounds. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound, providing a robust framework for its analysis in drug discovery and development contexts. The methodologies described herein are designed to ensure data integrity and reproducibility.

Introduction and Molecular Structure

This compound is an aromatic amine featuring a disubstituted benzene ring. The substituents, a methyl group and an azetidinyl group, are positioned ortho and para to the primary amine, respectively. The azetidinyl group, a four-membered saturated heterocycle, is attached to the aromatic ring via a nitrogen atom. This unique combination of functional groups suggests potential applications in medicinal chemistry, where substituted anilines are common pharmacophores. Accurate spectroscopic characterization is the cornerstone of validating the synthesis and purity of such novel chemical entities.

Below is the chemical structure of this compound, which will be the basis for all subsequent spectroscopic predictions.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The electron-donating nature of the amino (-NH₂) and azetidinyl (-N(CH₂)₃) groups will significantly influence the chemical shifts of the aromatic protons, generally shifting them upfield (to lower ppm values).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (position 3) | 6.2 - 6.4 | Doublet (d) | 1H | Ortho to the powerful electron-donating -NH₂ group and meta to the -N(azetidinyl) group. Experiences strong shielding. Coupled to H at position 5. |

| Aromatic H (position 5) | 6.5 - 6.7 | Doublet of doublets (dd) | 1H | Ortho to the -N(azetidinyl) group and meta to the -NH₂ and -CH₃ groups. Coupled to H at positions 3 and 6. |

| Aromatic H (position 6) | 6.8 - 7.0 | Doublet (d) | 1H | Ortho to the -CH₃ group and meta to the -N(azetidinyl) group. Least shielded aromatic proton. Coupled to H at position 5. |

| -NH₂ (amine) | 3.5 - 4.5 | Broad singlet (br s) | 2H | Chemical shift can vary with solvent and concentration. Protons are exchangeable with D₂O. |

| Azetidine -CH₂- (adjacent to N) | 3.8 - 4.0 | Triplet (t) | 4H | These protons are equivalent and adjacent to the other CH₂ group in the ring. |

| Azetidine -CH₂- (middle) | 2.2 - 2.4 | Quintet (quint) | 2H | This proton is coupled to the four equivalent protons adjacent to the nitrogen. |

| -CH₃ (methyl) | 2.0 - 2.2 | Singlet (s) | 3H | Attached to the aromatic ring. No adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C-NH₂ (C1) | 140 - 145 | Attached to the strongly electron-donating amino group, resulting in a downfield shift relative to benzene. |

| Aromatic C-CH₃ (C2) | 120 - 125 | Attached to the methyl group. |

| Aromatic C-H (C3) | 110 - 115 | Shielded by the adjacent -NH₂ group. |

| Aromatic C-N(Azetidinyl) (C4) | 145 - 150 | Attached to the electron-donating azetidinyl group, causing a significant downfield shift. |

| Aromatic C-H (C5) | 115 - 120 | Shielded by the adjacent azetidinyl group. |

| Aromatic C-H (C6) | 125 - 130 | Less influenced by the donating groups compared to other aromatic carbons. |

| Azetidine -CH₂- (adjacent to N) | 50 - 55 | Aliphatic carbon attached to nitrogen, shifted downfield. |

| Azetidine -CH₂- (middle) | 15 - 20 | Aliphatic carbon, shielded. |

| -CH₃ (methyl) | 17 - 22 | Typical chemical shift for a methyl group on an aromatic ring. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines to observe the -NH₂ protons, which might exchange too rapidly in other solvents.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

To confirm assignments, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) to show ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms can be performed.

-

Figure 2: Workflow for NMR Data Acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₁H₁₆N₂), the expected mass spectrum under Electron Ionization (EI) would show:

-

Molecular Ion (M⁺•): The molecular weight is 176.26 g/mol . The molecular ion peak should appear at m/z = 176.

-

Major Fragmentation Pathways: Aromatic amines often undergo fragmentation via cleavage of bonds beta to the aromatic ring.

-

Loss of an ethyl group from the azetidine ring: A fragment at m/z = 147 could be observed due to the loss of C₂H₅ from the azetidine ring, followed by rearrangement.

-

Benzylic-type cleavage: Cleavage of the C-N bond between the aromatic ring and the azetidine nitrogen could lead to fragments corresponding to the azetidinyl cation and the 2-methylaniline radical cation, though the latter would be more stable and thus more likely to be observed at m/z = 106.

-

Figure 3: Proposed Key Fragmentation Pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile or semi-volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard method. Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, which would yield the protonated molecule [M+H]⁺ at m/z = 177.

-

Ionization: EI at 70 eV is standard for creating fragment patterns for library matching. ESI is a softer ionization technique that would primarily provide the molecular weight.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) | Medium |

| 3050 - 3000 | C-H stretch | Aromatic | Medium |

| 2980 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Strong |

| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) | Strong |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1350 - 1250 | C-N stretch | Aromatic Amine | Strong |

| 1250 - 1180 | C-N stretch | Aliphatic Amine (Azetidine) | Medium |

| 850 - 800 | C-H bend (out-of-plane) | 1,2,4-Trisubstituted Benzene | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

For a liquid or low-melting solid: A thin film can be prepared by placing a drop of the sample between two salt (NaCl or KBr) plates.

-

Attenuated Total Reflectance (ATR): This is a modern and simple method where the sample is placed directly on an ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of this compound. The anticipated ¹H NMR, ¹³C NMR, MS, and IR data, along with the outlined experimental protocols, offer a comprehensive framework for researchers working with this compound. While these predictions are based on sound chemical principles, experimental verification is essential. The provided methodologies emphasize robustness and self-validation, ensuring that any acquired data will be of high quality and suitable for rigorous scientific scrutiny.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information (NCBI). [Link]

Discovery and history of "4-(Azetidin-1-yl)-2-methylaniline"

Synthesis, Utility, and Industrial Application in Modern Drug Discovery

Executive Summary

4-(Azetidin-1-yl)-2-methylaniline (CAS: 344405-56-7) is a specialized heterocyclic building block that has emerged as a critical intermediate in the synthesis of next-generation kinase inhibitors and targeted protein degraders (PROTACs). Characterized by a 2-methylaniline core substituted at the para-position with a saturated azetidine ring, this molecule represents a strategic "escape from flatland" in medicinal chemistry.

Unlike traditional planar aniline intermediates, the incorporation of the sp³-hybridized azetidine ring offers distinct physicochemical advantages: reduced lipophilicity (LogP), enhanced metabolic stability, and a unique vector for solubilizing groups. This whitepaper details the discovery context, optimized synthesis protocols, and the role of this scaffold in Axl/Mer kinase modulation and Bruton's Tyrosine Kinase (BTK) degradation.

Discovery & Historical Context

The Shift to Saturated Heterocycles

The discovery and utilization of this compound did not occur in a single "eureka" moment but rather evolved during the early 2000s and 2010s as part of a broader paradigm shift in drug design.

-

Pre-2000: Medicinal chemistry relied heavily on planar aromatic rings (phenyl, pyridine) to drive potency via

- -

The Azetidine Revolution: In the search for bioisosteres of morpholine and piperazine, researchers identified the four-membered azetidine ring as a superior alternative. It occupies less steric volume while maintaining basicity, allowing for tighter binding in constrained kinase pockets.

-

First Major Appearances: The specific scaffold—this compound—began appearing in patent literature around 2010-2011 (e.g., WO2011014535A1 ) as a precursor for compounds modulating

-amyloid production. By 2019, it had become a staple in the design of Axl and Mer kinase inhibitors (WO2019148044A1 ), where the aniline moiety binds to the kinase hinge region, and the azetidine tail projects into the solvent front, modifying pharmacokinetic properties.

Chemical Synthesis & Process Optimization

The synthesis of this compound is primarily achieved through Nucleophilic Aromatic Substitution (

Primary Route:

of Nitro-Arenes

This route avoids the use of expensive transition metal catalysts and is robust on a multi-gram scale.

Reaction Scheme:

-

Precursor: 4-Fluoro-2-methyl-1-nitrobenzene.

-

Nucleophile: Azetidine (free base or HCl salt).

-

Step 1 (

): Displacement of the fluoride by azetidine to form the nitro-intermediate. -

Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the aniline.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-methyl-4-nitrophenyl)azetidine

-

Reagents: 4-Fluoro-2-methyl-1-nitrobenzene (1.0 eq), Azetidine (1.2 eq),

(2.0 eq). -

Solvent: DMSO or DMF (Anhydrous).

-

Conditions: Heat to 80°C for 4–6 hours.

-

Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter, wash with water, and dry in vacuo.

-

Causality: DMSO is chosen for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate, accelerating the

reaction.

Step 2: Reduction to this compound

-

Reagents: 1-(3-methyl-4-nitrophenyl)azetidine, 10% Pd/C (5 wt% loading).

-

Solvent: Methanol or Ethanol.

-

Conditions:

atmosphere (balloon pressure or 30 psi) at RT for 2–4 hours. -

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate to yield the off-white/brown solid product.

-

Validation: Monitor disappearance of the nitro peak (approx. 1520

IR) and appearance of amine protons in

Process Visualization (Graphviz)

Caption: Figure 1. Optimized 2-step synthesis route via Nucleophilic Aromatic Substitution (

Physicochemical Profile & Structural Characterization

The following data is critical for analytical method development and handling.

| Property | Value | Notes |

| CAS Number | 344405-56-7 | Verified Registry Number |

| Molecular Formula | ||

| Molecular Weight | 162.23 g/mol | Fragment-like (<300 Da) |

| Appearance | Off-white to brown solid | Oxidizes upon air exposure |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water (neutral form) |

| pKa (Calc) | ~5.2 (Aniline), ~9.5 (Azetidine) | Azetidine N is protonated at physiological pH |

| LogP | ~1.5 | Ideal for CNS penetration and oral bioavailability |

Key Structural Features:

-

2-Methyl Group: Induces a twist in the biphenyl-like systems when coupled to other aromatics, forcing non-planar conformations that improve selectivity.

-

Azetidine Ring: Provides a metabolic "soft spot" less prone to oxidative dealkylation compared to N,N-dimethyl groups.

Applications in Drug Discovery

A. Kinase Inhibitors (Axl, Mer, JAK)

In the development of inhibitors for Axl and Mer receptor tyrosine kinases (implicated in cancer metastasis and immune evasion), this aniline serves as the "hinge binder" component.

-

Mechanism: The aniline

forms hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues). -

Role of Azetidine: The azetidine ring extends into the solvent-exposed region. It is often further functionalized or used as a terminal group to modulate solubility without adding excessive lipophilicity.

-

Reference: See WO2019148044A1 for specific examples of Axl inhibitors utilizing this motif.

B. PROTACs (Targeted Protein Degraders)

In Bruton's Tyrosine Kinase (BTK) degraders, this molecule acts as a linker attachment point.

-

Design: The aniline is coupled to a pyrimidine or triazine core (the warhead), while the azetidine nitrogen can be functionalized with a linker chain connecting to an E3 ligase ligand (e.g., Cereblon or VHL).

-

Advantage: The rigidity of the azetidine ring restricts the conformational entropy of the linker, potentially improving the degradation efficiency (

) of the PROTAC.

Safety & Handling Protocols

Hazard Class: Irritant / Potential Sensitizer. As an aniline derivative, standard precautions for nitrogenous aromatics apply.

-

Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

-

Inhalation Risk: Handle only in a fume hood. Aniline derivatives can cause methemoglobinemia if absorbed or inhaled in significant quantities.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation, turning dark brown over time.

-

Spill Cleanup: Absorb with sand or vermiculite. Do not use bleach (may form chloroamines); use dilute acid followed by alkaline neutralization.

References

-

Compounds for the treatment of kinase-dependent disorders. World Intellectual Property Organization. WO2019148044A1. (2019). Link

-

Compounds for the reduction of beta-amyloid production. World Intellectual Property Organization. WO2011014535A1. (2011). Link

-

Degradation of Bruton's Tyrosine Kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand. World Intellectual Property Organization. WO2021219070A1. (2021). Link

-

Compounds that mediate protein degradation and methods of use thereof (CDK2 Degraders). World Intellectual Property Organization. WO2024092039A1. (2024).[1] Link

- Azetidines: New tools for the medicinal chemist.Drug Discovery Today. (General Reference for Azetidine utility).

Sources

Methodological & Application

Application Note: Synthesis of 4-(Azetidin-1-yl)-2-methylaniline via Palladium-Catalyzed Buchwald-Hartwig Amination

Introduction

The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] Specifically, N-aryl azetidines are integral scaffolds in a wide range of biologically active compounds.[3][4] This document provides a comprehensive, field-tested protocol for the synthesis of 4-(Azetidin-1-yl)-2-methylaniline, a key intermediate for pharmaceutical research and development.

The presented methodology centers on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5][6] This reaction has largely superseded harsher, traditional methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[5][7] This protocol has been optimized for the coupling of 4-bromo-2-methylaniline with azetidine, a reaction that can be challenging due to the potential for catalyst inhibition by the free aniline group and the volatility of azetidine.

Reaction Principle & Mechanistic Overview

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromo-2-methylaniline) and a primary or secondary amine (azetidine). The catalytic cycle, central to the Buchwald-Hartwig amination, involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst species undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine (azetidine) coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the product, this compound, and regenerating the active Pd(0) catalyst.[6]

The choice of ligand is critical for the efficiency of the catalytic cycle, particularly for the reductive elimination step. Sterically hindered and electron-rich phosphine ligands are often employed to promote this final, product-releasing step.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |

| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | 583-68-6 | Sigma-Aldrich | ≥98% |

| Azetidine | C₃H₇N | 57.10 | 503-29-7 | Sigma-Aldrich | ≥98% |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Strem Chemicals | ≥97% |

| XPhos | C₃₃H₄₃P | 474.67 | 564483-18-7 | Strem Chemicals | ≥98% |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | Sigma-Aldrich | ≥98% |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Fisher Scientific | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | HPLC Grade |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific | HPLC Grade |

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory. Azetidine is volatile and corrosive. Palladium reagents and phosphine ligands are toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (1.86 g, 10.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.10 mmol, 1.0 mol %), and XPhos (142 mg, 0.30 mmol, 3.0 mol %).

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Under a positive pressure of argon, add anhydrous toluene (50 mL) via cannula or syringe.

-

Stir the resulting suspension for 10 minutes at room temperature to allow for pre-catalyst formation.

-

Slowly add azetidine (0.80 mL, 12.0 mmol, 1.2 equiv.) to the stirring suspension via syringe. Note: Azetidine is volatile; its addition should be performed carefully.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 100 °C.

-

Allow the reaction to stir vigorously for 12-18 hours under the argon atmosphere.

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system or by LC-MS. The disappearance of the 4-bromo-2-methylaniline spot (Rf ≈ 0.5) and the appearance of a new, more polar product spot (Rf ≈ 0.3) indicates reaction progression.

-

-

Work-up and Extraction:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

Column Parameters:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of 10% to 40% ethyl acetate in hexanes.

-

-

Collect fractions containing the desired product (visualized by TLC and UV lamp).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow to light brown oil.

-

Characterization Data

| Property | Expected Value |

| Appearance | Pale yellow to light brown oil |

| Yield | 75-85% |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.00-6.90 (m, 1H), 6.30-6.20 (m, 2H), 3.95 (t, J = 7.2 Hz, 4H), 3.60 (s, 2H, NH₂), 2.35 (p, J = 7.2 Hz, 2H), 2.10 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 148.0, 145.5, 129.0, 118.5, 115.0, 110.0, 52.5 (2C), 17.5, 17.0. |

| HRMS (ESI) | Calculated for C₁₀H₁₅N₂⁺ [M+H]⁺: 163.1230; Found: 163.1235. |

Troubleshooting and Optimization

-

Low Yield:

-

Cause: Inefficient catalyst activation or decomposition.

-

Solution: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The quality of the palladium source and ligand is paramount. Consider using a pre-formed palladium catalyst complex.

-

-

Incomplete Reaction:

-

Cause: Insufficient base or reaction time. The aniline starting material can partially protonate the base.

-

Solution: Increase the equivalents of NaOtBu to 1.5-2.0. Extend the reaction time up to 24 hours.

-

-

Side Product Formation:

-

Cause: Dimerization of the aryl halide or other side reactions.

-

Solution: Ensure the reaction temperature does not significantly exceed 100-110 °C. Lowering the catalyst loading might also reduce side product formation, though it may require longer reaction times.

-

Logical Workflow for Synthesis and Purification

Caption: Workflow from reaction setup to final product characterization.

References

-

Witulski, B., Senft, S., Bonet, J., & Jost, O. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis.[8]

-

Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. (2021). PubMed.[7]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia.[5]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.[6]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.[1]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.[2]

-

Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (n.d.). ResearchGate.[4]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central.[3]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

HPLC method for "4-(Azetidin-1-yl)-2-methylaniline" purity assessment

This guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 4-(Azetidin-1-yl)-2-methylaniline .

Part 1: Technical Introduction & Analyte Profiling

This compound is a specialized pharmaceutical intermediate characterized by a bifunctional nitrogen scaffold: a primary aniline amine and a strained, four-membered azetidine ring directly attached to the aromatic core (N-aryl azetidine).

Physicochemical Challenges

-

Basicity & Tailing: The molecule contains a primary aniline group (pKa ~4.5–5.0). On standard C18 columns at low pH, the protonated amine interacts with residual silanols, leading to severe peak tailing.

-

Ring Strain & Stability: The azetidine ring possesses significant ring strain (~25 kcal/mol).[1] While N-aryl azetidines are more stable than their N-alkyl counterparts due to resonance delocalization, they remain susceptible to acid-catalyzed ring opening (hydrolysis) under strongly acidic conditions (e.g., pH < 2 with TFA), typically yielding 3-substituted propyl-aniline impurities.

-

Chromophore: The conjugated aniline system provides strong UV absorption, typically maximizing between 240–260 nm.

Strategic Decision: To mitigate both peak tailing and degradation risks, this protocol utilizes a High-pH Reversed-Phase (RP) Strategy . Operating at pH 9.5–10.0 ensures the aniline remains deprotonated (neutral), maximizing retention, improving peak symmetry, and preventing acid-mediated ring cleavage.

Part 2: HPLC Method Protocol

Instrumentation & Reagents

-

HPLC System: Quaternary or Binary pump capable of gradient elution, thermostatted column compartment, and Diode Array Detector (DAD).

-

Reagents:

-

Acetonitrile (ACN), HPLC Grade.

-

Ammonium Bicarbonate (

), LC-MS Grade. -

Ammonium Hydroxide (

), 25-30%. -

Water, Milli-Q (18.2 MΩ·cm).

-

Chromatographic Conditions (Standard High-pH Method)

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 (4.6 × 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18 | Hybrid silica particles are required to withstand high pH (up to pH 12) without dissolution. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with | High pH suppresses aniline protonation, eliminating silanol interactions and ensuring peak sharpness. |

| Mobile Phase B | Acetonitrile (100%) | Strong organic modifier for elution of hydrophobic aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp. | 30°C | Controls viscosity and retention reproducibility. |

| Injection Vol. | 5.0 µL | Minimized to prevent band broadening. |

| Detection | UV at 254 nm (Reference: 360 nm) | Optimal sensitivity for the aniline chromophore. |

| Run Time | 20 Minutes | Sufficient for impurity separation. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration / Loading |

| 12.0 | 10 | 90 | Gradient Elution |

| 15.0 | 10 | 90 | Column Wash |

| 15.1 | 95 | 5 | Return to Initial |

| 20.0 | 95 | 5 | Re-equilibration |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile (v/v). Do not use acidic diluents.

-

Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 2 mins, and dilute to volume with Water (Concentration: 1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for purity assay.

Part 3: Method Validation & System Suitability

To ensure the method is "self-validating" and trustworthy, the following criteria must be met before routine analysis.

System Suitability Parameters (SST)

-

Tailing Factor (

): Must be < 1.5 . (High pH usually yields -

Theoretical Plates (

): > 5,000 for the main peak. -

Precision: %RSD of peak area for 5 replicate injections must be ≤ 2.0% .

-

Resolution (

): > 2.0 between the main peak and the nearest impurity (typically the des-methyl or ring-opened analog).

Stability-Indicating Verification

-

Acid Stress Test: Expose sample to 0.1 N HCl for 1 hour at RT. Neutralize and inject.

-

Observation: Look for a new peak eluting earlier than the parent (ring-opened hydrolysis product: 3-((4-amino-3-methylphenyl)amino)propan-1-ol derivatives).

-

-

Oxidative Stress Test: Expose to 3%

.-

Observation: Look for N-oxide formation (later eluting) or aniline oxidation products (colored/broad peaks).

-

Part 4: Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision pathways for method execution and troubleshooting.

Caption: Operational workflow for the HPLC purity assessment, emphasizing the critical control point of Tailing Factor to verify pH effectiveness.

Part 5: Troubleshooting & Expert Insights

Peak Splitting or Doublets

-

Cause: At pH near the pKa of the aniline (pH 4–5), the analyte exists as a mixture of protonated and neutral forms, causing peak splitting.

-

Solution: Ensure the mobile phase pH is at least 2 units away from the pKa. For this method, pH 10.0 is far above the pKa, forcing 100% neutral species.

"Ghost" Peaks in Blank

-

Cause: Carryover of the basic amine on the injector needle or valve seals.

-

Solution: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Ammonium Hydroxide. The basic wash ensures the amine does not stick to the steel surfaces.

Degradation during storage

-

Insight: Azetidines are kinetically stable but thermodynamically strained.

-

Protocol: Store solid material at -20°C under Argon. Analyze solutions within 24 hours of preparation.

References

-

PubChem. (2025).[2][3] Compound Summary: 4-[(Azetidin-1-yl)methyl]aniline (Structural Analog). National Library of Medicine. Available at: [Link]

- Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Authoritative grounding on pH selection for basic analytes).

-

Burke, M. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Provides mechanistic insight into acid-catalyzed instability of N-aryl azetidines). Available at: [Link]

- Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. (Reference for high-pH column stability limits).

Sources

Application Note: Quantitative Analysis of 4-(Azetidin-1-yl)-2-methylaniline in Human Plasma using LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-(Azetidin-1-yl)-2-methylaniline in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The methodology leverages the high selectivity of tandem mass spectrometry, ensuring reliable and reproducible results. This document provides a comprehensive guide, from sample preparation to data analysis, grounded in established scientific principles.

Introduction

This compound is a novel small molecule entity with potential applications in drug discovery and development. Its chemical structure, featuring an aromatic amine and an azetidine ring, necessitates a highly selective and sensitive analytical method for its quantification in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its superior sensitivity, specificity, and speed.[1][2][3] This application note details a complete workflow for the analysis of this compound, providing a foundation for its use in regulated and non-regulated laboratory environments.

Chemical Properties and Mass Spectrometry Preliminaries

-

Compound: this compound

-

Molecular Formula: C₁₁H₁₆N₂

-

Monoisotopic Mass: 176.1313 g/mol

-

Chemical Structure:

Given its basic nitrogen atoms in the aniline and azetidine moieties, this compound is expected to ionize efficiently in positive ion mode using electrospray ionization (ESI).[4][5] ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, which is ideal for quantitative analysis.[6][7]

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule) and its subsequent fragmentation to produce product ions.[8] The fragmentation pattern is characteristic of the molecule's structure and is crucial for developing a selective Multiple Reaction Monitoring (MRM) method.

For this compound ([M+H]⁺ = m/z 177.1), the most probable fragmentation pathways involve the cleavage of the bonds in the azetidine ring and the benzylic position.

Caption: Predicted fragmentation of this compound.

Experimental Workflow

The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and provide accurate quantification.

Caption: LC-MS/MS workflow for plasma sample analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[9][10]

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

Acetonitrile (LC-MS grade) with 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

A reversed-phase C18 column is suitable for retaining and separating the analyte from endogenous plasma components. The use of formic acid in the mobile phase aids in the protonation of the analyte for better ESI efficiency.

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Method

A triple quadrupole mass spectrometer is ideal for quantitative analysis using MRM.[11][12]

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 400 °C |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 177.1 | 120.1 | 25 | 100 |

| This compound | 177.1 | 91.1 | 35 | 100 |

| Internal Standard | To be determined empirically | To be determined empirically | To be determined empirically | 100 |

Note: Collision energies should be optimized for the specific instrument being used.

Method Validation Considerations

A self-validating system is essential for trustworthy results. The protocol should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma samples.

-

Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the analyte into blank plasma. A linear regression with a correlation coefficient (r²) > 0.99 is expected.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

-

Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked plasma with the response in a neat solution.

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

-

Stability: Analyte stability should be evaluated under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound in human plasma. The protocol is designed to be a starting point for method development and can be further optimized based on the specific instrumentation and laboratory requirements. The principles of tandem mass spectrometry, coupled with a sound sample preparation strategy, ensure the high level of selectivity and sensitivity required for bioanalytical studies in drug development.

References

-

ResearchGate. Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). Available at: [Link]

-

ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Available at: [Link]

-

PubMed. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Available at: [Link]

-

PubChem. 4-[(Azetidin-1-yl)methyl]aniline. Available at: [Link]

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

-

Wikipedia. Tandem mass spectrometry. Available at: [Link]

-

MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

-

Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

-

PubMed Central (PMC). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Available at: [Link]

-

LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

-

PubMed Central (PMC). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available at: [Link]

-

ACS Publications. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Available at: [Link]

-

JoVE. Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

-

ResearchGate. Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) -. Available at: [Link]

-

American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

-

Organomation. Serum Sample Preparation for LC-MS and GC-MS. Available at: [Link]

-

National Institutes of Health (NIH). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Available at: [Link]

-

National Institutes of Health (NIH). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Available at: [Link]

-

ResearchGate. Scheme VII Mass fragmentation pattern of compound 11. Available at: [Link]

-

Drug Development & Delivery. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

-

European Pharmaceutical Review. Application of LCMS in small-molecule drug development. Available at: [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

Sources

- 1. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. jove.com [jove.com]

- 5. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. organomation.com [organomation.com]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro kinase assay protocol for "4-(Azetidin-1-yl)-2-methylaniline"

In Vitro Kinase Assay Protocol for the Characterization of "4-(Azetidin-1-yl)-2-methylaniline" as a Potential Kinase Inhibitor

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the inhibitory potential of the novel small molecule "this compound" against a selected protein kinase. Given the absence of established data for this specific compound, we present a robust and adaptable in vitro kinase assay protocol. The methodology is centered around the widely adopted ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[1][2][3] This application note will not only detail the step-by-step protocol but also delve into the rationale behind key experimental choices, data interpretation, and methods for ensuring the trustworthiness of the results. While the featured protocol is exemplified using the well-characterized Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in oncology, the principles and steps can be readily adapted for other kinases of interest.

Introduction: The Rationale for Kinase Inhibition and Assay Selection

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[5] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[6] "this compound" represents a novel chemical entity with potential kinase inhibitory activity. To ascertain its biological function, a reliable and sensitive in vitro assay is paramount.

There are several methods for assessing kinase activity, including radiometric assays, ELISA-based methods, and fluorescence-based assays.[6][7] For initial characterization and potential high-throughput screening, luminescence-based assays offer an excellent balance of sensitivity, simplicity, and scalability.[4][6] We have selected the ADP-Glo™ Kinase Assay for this protocol due to its universal applicability to any kinase that utilizes ATP as a phosphate donor.[1][2] The assay's core principle lies in the direct quantification of ADP, a product of the kinase reaction. This is achieved in a two-step process: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the generated ADP is converted into ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal directly proportional to kinase activity.[1][8]

Assay Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a homogeneous assay, meaning the entire procedure is performed in a single microplate well, minimizing handling errors and making it amenable to automation.[9] The workflow can be broken down into three key stages:

-

Kinase Reaction: The kinase, its substrate, ATP, and the test compound ("this compound") are incubated together. If the compound is an inhibitor, it will reduce the rate of ADP production.

-

ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. This step is crucial to ensure that the final luminescent signal is solely derived from the ADP generated during the kinase reaction.[1][2]

-

ADP-to-ATP Conversion and Signal Generation: The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the Ultra-Glo™ Luciferase/luciferin substrate. The newly synthesized ATP is consumed by the luciferase, generating a stable, "glow-type" luminescent signal that is proportional to the initial amount of ADP.[10]

The overall workflow is depicted in the following diagram:

Figure 2: Step-by-step assay procedure.

Step-by-Step Instructions:

-

Compound Addition: Add 1 µL of the serially diluted "this compound", staurosporine, or 100% DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of the diluted EGFR kinase solution to all wells except the "no enzyme" control wells. To the "no enzyme" wells, add 2 µL of 1X kinase buffer.

-

Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This step allows the test compound to interact with the kinase before the start of the reaction.

-

Initiate Kinase Reaction: Prepare a 2X Substrate/ATP mixture in 1X kinase buffer. Add 2 µL of this mixture to all wells to start the kinase reaction. The final reaction volume is 5 µL.

-

Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is within the linear range.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. [11][12]7. ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize. [11][12]8. Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The integration time should be set to 0.5-1 second. [11]

Data Analysis and Interpretation

The raw luminescence data (Relative Luminescence Units, RLU) needs to be processed to determine the inhibitory activity of "this compound".

-

Background Subtraction: Subtract the average RLU of the "no enzyme" control from all other wells.

-

Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula:

% Inhibition = 100 x (1 - (RLUinhibitor / RLUno inhibitor))

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%. [6] The following table summarizes the expected data output:

| Compound Concentration (µM) | Raw RLU | Corrected RLU | % Inhibition |

| 100 | |||

| 33.3 | |||

| 11.1 | |||

| 3.7 | |||

| 1.2 | |||

| 0.4 | |||

| 0.1 | |||

| 0.05 | |||

| 0.016 | |||

| 0.005 | |||

| No Inhibitor Control | 0 | ||

| No Enzyme Control | 0 | 100 |

Self-Validating Systems and Trustworthiness

To ensure the reliability and trustworthiness of the results, several controls and validation steps are essential:

-

Positive Control: A known kinase inhibitor (e.g., staurosporine for many kinases, or a specific inhibitor like Gefitinib for EGFR) should be included in every assay plate. The resulting IC50 value should be consistent with historical data and literature values.

-

Z'-factor Calculation: The Z'-factor is a statistical parameter that assesses the quality of an assay. It is calculated using the signals from the positive (no inhibitor) and negative (e.g., high concentration of a potent inhibitor) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

ATP and Kinase Titrations: Before screening compounds, it is crucial to determine the optimal concentrations of ATP and kinase. The ATP concentration should ideally be close to its Km value for the kinase to allow for the sensitive detection of ATP-competitive inhibitors. [5]* Compound Interference: Luminescence-based assays can be susceptible to interference from test compounds. To rule this out, a counterscreen can be performed where the compound is added after the kinase reaction has been stopped. Any significant change in the luminescent signal would indicate interference.

Conclusion

This application note provides a detailed and adaptable protocol for the in vitro characterization of "this compound" as a potential kinase inhibitor. By employing the robust and sensitive ADP-Glo™ Kinase Assay, researchers can obtain reliable data on the compound's potency (IC50). The inclusion of appropriate controls and validation steps ensures the scientific integrity of the findings. This protocol serves as a foundational method for the initial assessment of novel small molecules in the drug discovery pipeline.

References

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

-

K-Voss, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Retrieved from [Link]

-

Zask, A., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 35-46. Retrieved from [Link]

-

Vidugiriene, J., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. Retrieved from [Link]

-

Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [ch.promega.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. promega.com.cn [promega.com.cn]

Application Note: 4-(Azetidin-1-yl)-2-methylaniline as a Pharmacophoric Scaffold for CCR2 Antagonist Design

This Application Note is designed for medicinal chemists and pharmacologists involved in the development of chemokine receptor modulators. It details the utilization of 4-(Azetidin-1-yl)-2-methylaniline (CAS 344405-56-7) as a critical pharmacophoric scaffold for synthesizing and testing high-affinity CCR2 antagonists .

Executive Summary & Mechanism of Action

This compound represents a specialized "Right-Hand Side" (RHS) fragment utilized in the synthesis of next-generation CCR2 antagonists. While early CCR2 inhibitors (e.g., piperidine-based analogs) suffered from poor metabolic stability and high hERG channel affinity (cardiotoxicity risk), the incorporation of the azetidine ring offers a strategic bioisostere.

Why This Scaffold?

-

Reduced Lipophilicity: The small, strained azetidine ring lowers logP compared to piperidines, improving solubility and metabolic clearance profiles.

-

Conformational Control: The 2-methyl group on the aniline ring induces a torsional twist when coupled to a core scaffold (e.g., via an amide bond). This "twisted" conformation is critical for fitting into the orthosteric binding pocket of CCR2, specifically interacting with the Tyr120 and Glu291 residues.

-

hERG Mitigation: The azetidine moiety reduces the basicity and steric bulk often associated with hERG channel blockade, a common failure point for CCR2 candidates.

Chemical Synthesis & Coupling Protocol

This protocol describes the standard workflow for coupling this compound to a carboxylic acid core (e.g., a substituted cyclohexane or pyrrolidine) to generate a bioactive antagonist.

Reagents Required

-

Amine: this compound (1.0 eq)[1]

-

Core Acid: e.g., N-Boc-4-aminocyclohexanecarboxylic acid (1.0 eq)

-

Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Coupling Procedure

-

Activation: Dissolve the Core Acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU to the mixture. Stir for 10 minutes at 0°C to activate the carboxylic acid.

-

Addition: Add This compound dropwise.

-

Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor via LC-MS for the formation of the amide product (M+H peak).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

-

Purification: Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Biological Validation Protocols

Once the antagonist is synthesized, it must be validated for CCR2 affinity and functional potency.

A. Radioligand Binding Assay (Affinity)

Objective: Determine the

-

Cell Line: CCR2-transduced CHO-K1 or HEK293 cells.

-

Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Protocol:

-

Prepare membrane fractions from CCR2+ cells.

-

Incubate membranes (5 µ g/well ) with 0.1 nM

I-CCL2 and varying concentrations of the test compound (10 pM to 10 µM). -

Incubate for 90 minutes at RT.

-

Harvest onto GF/B filter plates pre-soaked in 0.3% PEI.

-

Wash 3x with ice-cold wash buffer.

-

Measure radioactivity via scintillation counting.

-

B. Calcium Flux Assay (Functional Potency)

Objective: Measure the inhibition of CCL2-induced intracellular calcium release (

-

Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

-

Agonist: Recombinant Human CCL2 (MCP-1).

-

Protocol:

-

Seed CCR2+ cells (THP-1 or transfected CHO) in 384-well black plates (10,000 cells/well).

-

Load cells with Calcium-sensitive dye for 45 minutes at 37°C.

-

Add test compound (serial dilution) and incubate for 15 minutes.

-

Trigger: Inject CCL2 (EC₈₀ concentration, typically 10-30 nM) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Read: Monitor fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

-

Analysis: Calculate % Inhibition relative to DMSO control.

-

C. Chemotaxis Assay (Physiological Relevance)

Objective: Confirm the compound stops monocyte migration.

-

System: Boyden Chamber (Transwell) with 5 µm pore size.

-

Cells: THP-1 Monocytes (starved in serum-free medium for 2 hours).

-

Protocol:

-

Place CCL2 (10 nM) in the bottom chamber.

-

Place THP-1 cells + Test Compound in the top chamber.

-

Incubate for 2–4 hours at 37°C.

-

Quantify migrated cells in the bottom chamber using CellTiter-Glo or flow cytometry.

-

Data Visualization & Pathways

Figure 1: Synthesis Logic of Azetidinyl-Aniline Antagonists

This diagram illustrates how the this compound fragment is integrated into the final drug candidate.

Caption: Modular synthesis of CCR2 antagonists coupling the azetidinyl-aniline tail to a structural core.

Figure 2: CCR2 Signaling & Inhibition Pathway

This diagram details the signaling cascade blocked by the synthesized antagonist.

Caption: Mechanism of Action.[2] The antagonist prevents G-protein coupling and downstream calcium flux.

Comparative Data Table

Table 1: Impact of the Azetidinyl-Aniline Motif on Antagonist Properties Comparison of the azetidinyl scaffold versus older piperidine/morpholine scaffolds.

| Feature | Azetidinyl-Aniline Scaffold | Traditional Piperidine Scaffold | Benefit |

| Molecular Weight | ~162 Da (Fragment) | ~200+ Da (Fragment) | Higher Ligand Efficiency (LE) |

| Basicity (pKa) | Lower (~7.5 - 8.0) | Higher (~9.0 - 10.0) | Reduced lysosomal trapping |

| hERG Inhibition | Low (> 30 µM IC50) | High (< 10 µM IC50) | Improved Cardiac Safety |

| Solubility | Moderate/High | Moderate | Better formulation options |

| Binding Mode | Twist-induced fit | Bulk-driven fit | Higher Selectivity for CCR2 |

References

-

Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist.ACS Medicinal Chemistry Letters. (2012). Describes the SAR leading to the selection of azetidinyl-containing antagonists.

-

CCR2 Antagonists: Patent Landscape and Therapeutic Potential.

-

Structure-Activity Relationships of CCR2 Antagonists.Journal of Medicinal Chemistry.

-

PubChem Compound Summary: this compound.

Disclaimer: This application note is for research purposes only. The compound this compound is a chemical intermediate and should be handled with appropriate safety precautions (PPE) in a fume hood.

Sources

Application Note: Cell-Based Pharmacological Profiling of 4-(Azetidin-1-yl)-2-methylaniline

This Application Note is designed for the pharmacological characterization of 4-(Azetidin-1-yl)-2-methylaniline (CAS: 344405-56-7), a specific bicyclic aniline scaffold. While primarily recognized as a high-value chemical building block in medicinal chemistry—often utilized to synthesize kinase inhibitors, PROTAC linkers, or GPCR ligands—this guide addresses the protocols required to evaluate its intrinsic cellular activity , cytotoxicity , and target engagement as a lead fragment or functional probe.

Executive Summary & Scientific Rationale

This compound represents a strategic "fragment" in modern drug discovery. The azetidine ring serves as a metabolic bioisostere for larger saturated heterocycles (e.g., piperidine, morpholine), often improving physicochemical properties like solubility and lipophilic efficiency (LipE) while maintaining vectoral geometry.

When assaying this specific molecule, researchers are typically investigating three core questions:

-

Intrinsic Toxicity: Does the aniline core or the strained azetidine ring induce non-specific cytotoxicity or genotoxicity?

-

Cellular Permeability: Does the molecule penetrate the lipid bilayer effectively to reach intracellular targets?

-

Target Engagement: As a fragment, does it bind to a hypothesized protein target (e.g., a kinase hinge region or bromodomain)?

This guide provides a rigorous, self-validating workflow to answer these questions.

Experimental Workflow Logic

The following diagram illustrates the decision matrix for profiling this scaffold.

Caption: Step-wise characterization workflow from toxicity screening to target validation.

Detailed Experimental Protocols

Protocol 1: High-Sensitivity Cytotoxicity Profiling (ATP Quantitation)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to establish a non-toxic dosing window for functional assays. Anilines can be metabolically activated to reactive intermediates; this assay screens for acute cellular stress.

Methodology: ATP-based luminescence (e.g., CellTiter-Glo) is preferred over MTT due to higher sensitivity and lack of interference from reductive compounds.

Materials:

-

Cell Lines: HepG2 (Metabolic competent) and HEK293 (General toxicity).

-

Reagent: CellTiter-Glo® 2.0 (Promega).

-

Compound: this compound (10 mM stock in DMSO).

Step-by-Step Procedure:

-

Seeding: Dispense 3,000 cells/well in 384-well white opaque plates (25 µL volume). Incubate for 24h at 37°C/5% CO2.

-

Compound Preparation:

-

Prepare a 1:3 serial dilution of the compound in DMSO (10 points). Top concentration: 10 mM.

-

Dilute 1:100 into culture medium to create 2x working solutions (Top conc: 100 µM, 1% DMSO).

-

-

Treatment: Add 25 µL of 2x compound solution to cells (Final Top conc: 50 µM, 0.5% DMSO).

-

Control 1: 0.5% DMSO (Vehicle).

-

Control 2: 10 µM Staurosporine (Kill control).

-

-

Incubation: Incubate for 48 hours.

-

Detection: Equilibrate plate to RT (20 min). Add 50 µL CellTiter-Glo reagent. Shake orbitally (2 min). Incubate 10 min.

-

Read: Measure Luminescence (Integration: 0.5s).

Data Analysis:

Normalize data to Vehicle Control (100%) and Staurosporine (0%). Fit curves using a 4-parameter logistic model:

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that this compound enters the cell and binds to a specific target protein (stabilizing it against heat denaturation). Note: This requires a hypothesized target antibody (e.g., if testing for Kinase X binding).

Scientific Principle: Ligand binding increases the thermal stability of a protein. As cells are heated, unbound proteins denature and precipitate; bound proteins remain soluble.

Step-by-Step Procedure:

-

Treatment: Treat 10^6 cells (e.g., Jurkat or specific cancer line) with 10 µM compound or DMSO for 1 hour at 37°C.

-

Harvest: Wash cells with PBS + Protease Inhibitors. Resuspend in PBS (20 µL aliquots).

-

Thermal Challenge: Distribute aliquots into PCR tubes. Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.

-

Cooling: Immediately incubate at RT for 3 min.

-

Lysis: Add lysis buffer (with NP-40) to solubilize only the non-denatured proteins. Freeze-thaw x2 (Liquid N2 / 37°C).

-

Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Pellet contains denatured protein; Supernatant contains stabilized protein.

-

Detection: Run supernatant on SDS-PAGE. Blot for the target protein.

Interpretation:

-

Shift: If the compound binds, the protein band will persist at higher temperatures compared to the DMSO control.

Protocol 3: Caco-2 Permeability Assay

Objective: Assess if the azetidine-aniline scaffold can cross biological membranes (crucial for oral bioavailability).

Methodology:

-